4-methoxy-2,2-dimethylbutanal
Description
Properties
CAS No. |
1934416-92-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methoxy-2,2-dimethylbutanal can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2,2-dimethylbutanol with an oxidizing agent to form the aldehyde. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,2-dimethylbutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
4-Methoxy-2,2-dimethylbutanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2,2-dimethylbutanal involves its interaction with specific molecular targets and pathways. For example, it can participate in aldol reactions, where it forms enolate intermediates that react with carbonyl compounds to form β-hydroxy aldehydes or ketones . These reactions are catalyzed by bases or acids and involve the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with structural similarities, such as methoxy, dimethyl, or butyl backbones, but differing functional groups. Data is derived from the provided evidence, with limitations noted.
Functional Group Variations
4-Methoxy-2,2-dimethylbutanoic acid (CID 60002007) Functional Group: Carboxylic acid (-COOH). Properties: Higher polarity and acidity compared to aldehydes or esters, likely influencing solubility in polar solvents and reactivity in nucleophilic acyl substitution . Safety: General precautions for carboxylic acids (e.g., handling with gloves) inferred from similar compounds .
4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7, ) Functional Group: Dioxo and carboxylic acid. Properties: Enhanced electrophilicity due to dual ketone groups, increasing reactivity in condensation reactions. Similarity score: 0.87 vs. 4-methoxy-2,2-dimethylbutanoic acid . Safety: Requires strict adherence to safety protocols (e.g., P201: Obtain special instructions before use) .
4-Methoxy-2-methylbutane-2-thiol (CAS 94087-83-9, )
- Functional Group : Thiol (-SH).
- Properties : Volatile sulfur-containing compound with strong odor; reduced polarity compared to carboxylic acids. Reactivity includes thiol-disulfide exchange .
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate (CAS 97180-28-4, ) Functional Group: Epoxide and ester. Properties: Epoxide ring confers reactivity in ring-opening reactions, while the ester group offers stability in hydrolysis compared to aldehydes .
Physical and Chemical Properties
*Data on boiling/melting points absent in evidence; inferred from functional group behavior.
Limitations and Notes
Absence of Direct Data : The provided evidence lacks explicit information on 4-methoxy-2,2-dimethylbutanal (the aldehyde). Comparisons are extrapolated from structurally related compounds with differing functional groups.
Biological Activity
4-Methoxy-2,2-dimethylbutanal is an organic compound that has garnered attention for its potential biological activities. This article delves into its properties, synthesis, and biological implications, drawing from diverse scientific sources to provide a comprehensive overview.
This compound has the molecular formula and features a methoxy group attached to a branched aldehyde structure. Its chemical structure allows for various interactions within biological systems, primarily due to the aldehyde functional group that can participate in numerous biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with primary amines. This reaction can lead to enzyme inhibition and protein modification, which are crucial for its antimicrobial and anti-inflammatory properties. The methoxy group enhances its reactivity by participating in hydrogen bonding and other non-covalent interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property positions it as a potential therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Synthesis
The synthesis of this compound can be achieved through various methods, including the following:
- Starting Materials : The synthesis typically begins with commercially available precursors such as methanol and isobutyraldehyde.
- Reagents : Reagents like sodium borohydride may be used to reduce ketones or aldehydes during the synthesis process.
- Yield Optimization : Conditions such as temperature and reaction time are optimized to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
